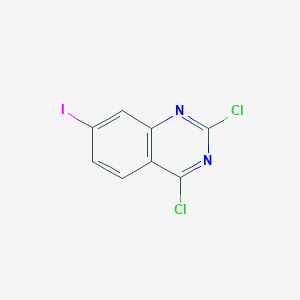

2,4-Dichloro-7-iodoquinazoline

Description

Properties

IUPAC Name |

2,4-dichloro-7-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2IN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYTNLOQKCMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652956 | |

| Record name | 2,4-Dichloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-34-4 | |

| Record name | 2,4-Dichloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2,4-Dichloro-7-iodoquinazoline: A Cornerstone Intermediate for Kinase Inhibitor Discovery

This guide provides an in-depth exploration of this compound, a critical heterocyclic intermediate in modern medicinal chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, synthesis, and strategic applications, with a focus on the rationale behind its utility in developing targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal anchor for designing molecules that interact with specific biological targets. Within this class, 2,4-disubstituted quinazolines have emerged as a cornerstone for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4]

This compound (CAS No. 959237-34-4) is a particularly valuable intermediate. Its structure is pre-functionalized with three distinct reactive sites: two chlorine atoms at the C2 and C4 positions with differential reactivity, and an iodine atom at the C7 position. This trifecta of reactive handles allows for a modular and highly controlled synthetic approach to building complex molecular architectures, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties. This guide will elucidate the properties, synthesis, and strategic manipulation of this key building block.

Physicochemical and Safety Characteristics

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below. These characteristics are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 959237-34-4 | [5][6] |

| Molecular Formula | C₈H₃Cl₂IN₂ | [5] |

| Molecular Weight | 324.93 g/mol | [5] |

| Boiling Point | 279.2 °C at 760 mmHg | [5] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform; poorly soluble in water. | [7] |

| Appearance | Typically a solid (inferred from handling precautions). | [8][9] |

Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate care. The following guidelines are based on standard safety data sheets for this and structurally related compounds.

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood.[9]

-

Handling: Avoid contact with skin and eyes.[8] Prevent the formation and inhalation of dust and aerosols.[9] Use non-sparking tools and prevent electrostatic discharge.[9] Do not eat, drink, or smoke in the handling area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage is at 2-8°C, protected from light and under an inert atmosphere.[5]

-

First Aid:

-

Inhalation: Move the person to fresh air.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[8][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[9] In all cases of exposure, seek medical attention.[9]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus.[9]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,4-dichloroquinazolines is typically achieved via a two-step process starting from an appropriately substituted anthranilic acid. The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for analogous structures.[2][3][11]

Synthesis Workflow Diagram

Caption: Figure 1: Two-Step Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

-

Rationale: This step involves the cyclization of 2-amino-4-iodobenzoic acid. The reaction with sodium cyanate (NaOCN) in a weakly acidic medium generates an intermediate urea derivative, which then undergoes intramolecular cyclization to form the stable quinazolinedione ring system. This is a common and robust method for constructing the core bicycle.[2][11]

-

Procedure:

-

To a suspension of 2-amino-4-iodobenzoic acid (1.0 eq) in water, add a catalytic amount of acetic acid.

-

While stirring vigorously, add a solution of sodium cyanate (NaOCN, ~2.5 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Carefully add a concentrated solution of sodium hydroxide (NaOH) in portions to facilitate the final ring closure, while monitoring the temperature.

-

After the addition is complete, cool the reaction mixture to below 10°C.

-

Acidify the mixture with hydrochloric acid (HCl) until a precipitate is fully formed.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The resulting 7-iodoquinazoline-2,4(1H,3H)-dione is often of sufficient purity to be used in the next step without further purification.[2]

-

Step 2: Synthesis of this compound

-

Rationale: This is a classic chlorination/dehydration reaction. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. It converts the keto groups of the dione into chloro substituents. A tertiary amine base, such as N,N-diethylaniline or N,N-dimethylaniline, is often added as a catalyst to accelerate the reaction.[2][12]

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas scrubber (to neutralize evolving HCl gas), suspend 7-iodoquinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-diethylaniline (~1.0 eq).

-

Heat the mixture to reflux and maintain for several hours (e.g., 5-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Very cautiously, pour the cooled residue onto a mixture of crushed ice and water with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

-

A solid precipitate of this compound will form. Filter the solid, wash it extensively with water until the filtrate is neutral, and dry it under vacuum.

-

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile scaffold for building potent and selective kinase inhibitors. Many such inhibitors target the ATP-binding site of kinases, and the quinazoline core is exceptionally well-suited to form key hydrogen bonds with the hinge region of the kinase domain.[13]

The Principle of Sequential Substitution

The two chlorine atoms on the quinazoline ring exhibit differential reactivity. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This is due to greater activation by the adjacent ring nitrogen at the 1-position. This reactivity difference is the cornerstone of its synthetic utility, allowing for a controlled, stepwise introduction of different functionalities.

-

Reaction at C4: The C4-chloro group readily reacts with anilines or other amines at moderate temperatures (e.g., refluxing in isopropanol or ethanol) to install the first key pharmacophore.[12]

-

Reaction at C2: The remaining C2-chloro group is less reactive and requires more forcing conditions or a more potent nucleophile for substitution.

-

Reaction at C7: The iodo group at the C7 position is unreactive to SₙAr but is perfectly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse aryl, heteroaryl, or alkynyl groups to explore solvent-exposed regions of the target protein.[13][14]

Workflow for Kinase Inhibitor Synthesis

Caption: Figure 2: Modular Synthesis of Kinase Inhibitors.

This modular approach allows chemists to rapidly generate libraries of compounds by varying the aniline (R¹) and the cross-coupling partner (R²), enabling efficient Structure-Activity Relationship (SAR) studies. This strategy has been instrumental in the discovery of dual inhibitors targeting multiple kinases, such as EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis.[14][15] For instance, the iodoquinazoline scaffold has been specifically explored for developing dual inhibitors of wild-type EGFR and the resistant T790M mutant, a significant challenge in non-small cell lung cancer (NSCLC) therapy.[13][14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its pre-defined and differential reactivity at three key positions provides a reliable and modular platform for the synthesis of complex, biologically active molecules. Its proven success in the construction of potent kinase inhibitors underscores its importance and guarantees its continued use in the quest for new and more effective targeted therapies for cancer and other diseases.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US8785459B2 - Quinazoline compounds as kinase inhibitors - Google Patents [patents.google.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound - CAS:959237-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,4-Dichloro-7-iodoquinazoline: A Versatile Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This bicyclic aromatic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, serves as a privileged structure in the design of numerous therapeutic agents. Notably, quinazoline derivatives have been successfully developed as potent kinase inhibitors, with several gaining FDA approval for the treatment of various cancers. The strategic functionalization of the quinazoline core allows for fine-tuning of its pharmacological properties, enabling the development of highly selective and potent inhibitors targeting key signaling pathways implicated in disease.

This technical guide focuses on 2,4-Dichloro-7-iodoquinazoline (CAS 959237-34-4) , a key intermediate and a promising scaffold for the development of novel kinase inhibitors. The presence of reactive chloro groups at the 2 and 4 positions, combined with the unique electronic and steric properties imparted by the iodo group at the 7-position, makes this molecule a valuable building block for creating diverse libraries of potential drug candidates. This document will delve into the synthesis, potential mechanisms of action, and key experimental protocols for the evaluation of derivatives based on this scaffold, providing researchers with a comprehensive resource to accelerate their drug discovery efforts.

Chemical Properties and Synthesis

| Property | Value | Reference |

| CAS Number | 959237-34-4 | N/A |

| Molecular Formula | C₈H₃Cl₂IN₂ | N/A |

| Molecular Weight | 324.93 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |

The synthesis of this compound typically involves a multi-step process. A common synthetic route starts from an appropriately substituted anthranilic acid derivative.

Representative Synthetic Pathway:

A plausible synthetic route, based on established methods for similar quinazoline derivatives, is outlined below.

Caption: General synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (General Procedure):

Step 1: Synthesis of 6-Iodoquinazoline-2,4(1H,3H)-dione

-

To a stirred solution of 5-iodoanthranilic acid in a suitable solvent (e.g., acetic acid or a high-boiling point alcohol), add an excess of urea.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with a suitable solvent (e.g., water or ethanol) to remove impurities, and dry under vacuum to yield 6-iodoquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

-

Suspend 6-iodoquinazoline-2,4(1H,3H)-dione in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

-

Heat the mixture to reflux for several hours until the reaction is complete, as indicated by TLC.

-

Carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

Pour the cooled reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Mechanism of Action: A Scaffold for Kinase Inhibition

While specific biological data for this compound is not extensively published, the broader class of iodoquinazoline derivatives has shown significant promise as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[1][2] These receptor tyrosine kinases are crucial regulators of cell proliferation, differentiation, and survival, and their aberrant signaling is a hallmark of many cancers.

The this compound scaffold provides a versatile platform for designing inhibitors that can be further modified to target the ATP-binding pocket of various kinases. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, allowing for facile nucleophilic substitution to introduce a variety of side chains that can interact with specific residues within the kinase domain. The iodine atom at the 7-position can influence the electronic properties of the quinazoline ring and provide an additional point for modification or interaction within the target protein.

Caption: Proposed mechanism of action for kinase inhibitors derived from the this compound scaffold.

Experimental Protocols for Evaluation

The following protocols are representative of the types of assays used to evaluate the biological activity of kinase inhibitors derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, HCT116, MCF-7)[1]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: A Comparative Look at Related Quinazoline Derivatives

While specific data for this compound is limited, the following table presents representative data for closely related iodoquinazoline derivatives to illustrate their potential as anticancer agents.

| Compound ID | Target Kinase(s) | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Iodoquinazoline Derivative 1 | EGFRWT, EGFRT790M | A549 | 5.11 | [1] |

| Iodoquinazoline Derivative 2 | VEGFR-2, EGFRT790M | HepG2 | 5.70 | [2] |

| Iodoquinazoline Derivative 3 | EGFRWT, EGFRT790M | HCT116 | 5.40 | [1] |

| Iodoquinazoline Derivative 4 | VEGFR-2, EGFRT790M | MCF-7 | 7.15 | [2] |

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the discovery of novel kinase inhibitors. Its chemical tractability allows for the synthesis of diverse compound libraries, which can be screened against a wide range of kinase targets implicated in cancer and other diseases. The insights from related iodoquinazoline derivatives strongly suggest that compounds derived from this scaffold are likely to exhibit potent anticancer activity.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-kinase complexes, will provide valuable insights for the rational design of next-generation therapeutics based on this privileged quinazoline core.

References

- 1. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Substituted Quinazolines: A Technical Guide for Modern Drug Discovery

Foreword: The Enduring Legacy of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug development. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone of numerous therapeutic agents. From the pioneering anticancer drugs gefitinib and erlotinib, which revolutionized the treatment of non-small cell lung cancer, to a host of compounds exhibiting anti-inflammatory, antimicrobial, and anticonvulsant activities, the quinazoline motif is a testament to the power of heterocyclic chemistry in addressing human health challenges.[1][2][3]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures, instead offering a deep dive into the core principles, mechanistic underpinnings, and practical considerations that govern the synthesis of substituted quinazolines. By understanding the "why" behind the "how," from classical cyclization reactions to modern transition-metal-catalyzed methodologies, the medicinal chemist is empowered to make informed decisions in the quest for novel and more effective therapeutic agents. This guide is structured to provide both a robust theoretical foundation and field-proven insights to navigate the complexities of quinazoline synthesis.

I. Foundational Strategies: Classical Approaches to the Quinazoline Core

The construction of the quinazoline scaffold has a rich history rooted in classical organic reactions. These methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and the accessibility of their starting materials.

A. The Niementowski Quinazoline Synthesis: A Cornerstone Reaction

The Niementowski synthesis is a thermal condensation reaction between an anthranilic acid and an amide to form a 4(3H)-quinazolinone.[4][5] This method is one of the most common and straightforward routes to this important class of quinazolines.

Causality and Mechanistic Insight: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the quinazolinone ring. The use of an excess of the amide, such as formamide, can serve as both a reactant and a solvent.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

The Synthetic Chemist's Guide to Chloroquinazoline Reactivity: Strategy and Control

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous FDA-approved therapeutics, including potent kinase inhibitors like gefitinib and erlotinib.[1] The synthetic accessibility and functionalization of this heterocycle are paramount for drug discovery and development. Chloro-substituted quinazolines, particularly 2,4-dichloroquinazoline, serve as exceptionally versatile intermediates, enabling the strategic introduction of diverse functionalities. This guide provides an in-depth analysis of the reactivity of chloro groups on the quinazoline ring, focusing on the principles of regioselectivity that govern their displacement. We will explore the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven protocols and strategic insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic platform.

Fundamental Principles: Understanding the Hierarchy of Reactivity

The reactivity of chloro-substituted quinazolines is not uniform; it is dictated by the electronic properties inherent to the fused heterocyclic system. The pyrimidine portion of the scaffold is electron-deficient, a consequence of the electronegative nitrogen atoms, which makes the attached chloro groups susceptible to displacement. However, the positions are not electronically equivalent.[2]

A distinct and predictable hierarchy of reactivity exists, which is the key to selective functionalization:

C4 Position >> C2 Position > C6/C7 Positions

The carbon at the C4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic attack.[3][4] This heightened reactivity is attributed to the potent electron-withdrawing effect of the adjacent N3 nitrogen and the ability of the N1 nitrogen to stabilize the negative charge in the Meisenheimer intermediate. Density Functional Theory (DFT) calculations corroborate this empirical observation, revealing that the C4 carbon possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the kinetically favored site for nucleophilic addition.[3][5][6]

The C2 position is significantly less reactive than C4. While still activated by the flanking nitrogen atoms, the electronic influence is less pronounced. Consequently, substitution at C2 typically requires more forcing conditions, such as higher temperatures or longer reaction times, allowing for sequential and regioselective functionalization.[4][7]

The chloro groups on the benzene ring, such as at C6 or C7 , are the least reactive towards traditional SNAr reactions. Their reactivity is more akin to a standard chloroarene and they do not benefit from the strong activation of the pyrimidine ring nitrogens. These positions are most effectively functionalized using transition-metal catalysis.[8][9]

Caption: Logical flow of regioselective functionalization on a polychlorinated quinazoline.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is the most fundamental transformation for chloroquinazolines, providing direct access to a vast array of 4-substituted derivatives, which are precursors to many bioactive molecules.[1]

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][10] The aromaticity is then restored by the expulsion of the chloride leaving group.

The superior reactivity of the C4 position allows for exquisite control. When 2,4-dichloroquinazoline is treated with one equivalent of a nucleophile under mild conditions (e.g., room temperature to 80 °C), the substitution occurs almost exclusively at the C4 position.[3][4]

Caption: General mechanism for SNAr at the C4 position of 2,4-dichloroquinazoline.

Protocol: Regioselective C4-Amination of 2,4-Dichloroquinazoline

This protocol is a self-validating system for achieving monosubstitution at the C4 position, a critical step in the synthesis of many kinase inhibitors. The choice of a non-nucleophilic base (DIPEA) prevents competition with the primary amine nucleophile, while the temperature ensures sufficient energy to overcome the activation barrier without promoting side reactions or substitution at C2.

Materials:

-

6,7-Dimethoxy-2,4-dichloroquinazoline (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.6 eq)

-

Dioxane (Anhydrous)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology: [3]

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol, 1.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous dioxane (6 mL) via syringe.

-

Add the corresponding aniline (0.60 mmol, 1.0 eq) followed by DIPEA (2.18 mmol, 3.6 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-anilinoquinazoline derivative.

Data Summary: C4-Amination Reaction Conditions

| Nucleophile Type | Solvent(s) | Base | Temperature (°C) | Typical Time | Reference |

| Anilines | Dioxane, 2-Propanol | DIPEA, Et₃N | 80 - Reflux | 2 - 24 h | [3][5] |

| Benzylamines | Acetonitrile, 2-Propanol | K₂CO₃, Et₃N | RT - Reflux | 2 - 12 h | [3] |

| Aliphatic Amines | THF, Methanol, ACN | None, Et₃N | RT - 80 | 1 - 24 h | [3] |

| Hydrazine | Ethanol | None | 0 - 5 | 2 h | [4] |

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds

For the less reactive chloro positions (C2, C6, C7), or for the installation of carbon-based substituents (aryl, alkyl, alkynyl groups), palladium-catalyzed cross-coupling reactions are the method of choice.[8][11]

The Suzuki-Miyaura Coupling

The Suzuki reaction is a robust and widely used method for forming C-C bonds between an organohalide and a boronic acid or ester. Its tolerance for a wide range of functional groups makes it invaluable in complex molecule synthesis.[12] The regioselectivity of Suzuki couplings on polychloroquinazolines can be controlled by tuning the reaction conditions, particularly the catalyst, ligand, and temperature. Often, the inherent reactivity difference (C4 > C2 > C7) can be exploited.[8][9]

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Regioselective C-7 Suzuki Coupling on 2,4-Dichloro-7-Iodoquinazoline

Note: While the topic is chloro-reactivity, many advanced strategies involve substrates with mixed halogens. Iodo and bromo groups are more reactive in Pd-coupling than chloro groups, allowing for selective initial coupling at the C-7 position before addressing the C2/C4 chloro groups. This protocol adapts a procedure for C-7 arylation on a trichloroquinazoline, demonstrating the principle of selective C-7 functionalization.[8][9]

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (4.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

-

Triphenylphosphine (Ph₃P) (30 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

-

Toluene/Ethanol mixture

Step-by-Step Methodology: [9]

-

Combine this compound (1.0 eq), the desired arylboronic acid (4.0 eq), Pd(OAc)₂ (0.10 eq), and Ph₃P (0.30 eq) in a reaction vessel.

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add a degassed solvent system of toluene, ethanol, and 2.0 M aqueous Na₂CO₃ in a 4:1:1 ratio.

-

Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-18 hours, monitoring by LC-MS.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the residue via flash chromatography to isolate the 7-aryl-2,4-dichloroquinazoline.

Advanced Strategy: Sequential Multi-Site Functionalization

The true synthetic power of polychloroquinazolines is realized through sequential reactions that exploit the inherent reactivity hierarchy. A well-designed synthetic route can precisely install different substituents at specific positions.

A common strategy for a trisubstituted quinazoline involves:

-

Step 1 (C4 Site): A selective SNAr reaction at the most reactive C4 position with an amine under mild conditions.

-

Step 2 (C2 Site): A palladium-catalyzed Suzuki or Sonogashira coupling at the C2 position under more forcing conditions.

-

Step 3 (C7/C6 Site): A final palladium-catalyzed coupling at the least reactive C7 or C6 position.

In some cases, the natural order of reactivity must be inverted. This can be achieved by temporarily deactivating a more reactive site. For instance, the C4 position can be temporarily blocked with a thioether group. This group deactivates C4 towards further coupling, allowing for selective functionalization at C2. The thioether can then be removed or transformed in a subsequent step to functionalize the C4 position.[9]

Caption: A strategic workflow for the sequential functionalization of 2,4,7-trichloroquinazoline.

Conclusion

The chloro-substituted quinazoline ring is a masterful platform for the construction of complex, biologically active molecules. A thorough understanding of the electronic factors that govern the regioselective reactivity of the C4, C2, and benzoyl positions is critical for synthetic design. By leveraging the differential reactivity through a strategic combination of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions, chemists can achieve precise and controlled functionalization. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently and efficiently synthesize novel quinazoline derivatives for applications in drug discovery and beyond.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates | MDPI [mdpi.com]

A Senior Application Scientist's Technical Guide to 2,4-Dichloro-7-iodoquinazoline

Abstract

This technical guide provides an in-depth analysis of 2,4-Dichloro-7-iodoquinazoline, a key heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. We will dissect its chemical identity, explore robust synthetic methodologies, and elucidate its reactivity, particularly its role as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this important building block. All protocols and claims are substantiated with citations from authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step for any scientific endeavor. This compound is a polysubstituted quinazoline, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2]

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | Internal Verification |

| CAS Number | 959237-34-4 | [3][4] |

| Molecular Formula | C₈H₃Cl₂IN₂ | [3] |

| Molecular Weight | 324.93 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C=C1I)N=C(N=C2Cl)Cl | [4] |

| InChI Key | (InChI=1S/... generated string) | N/A |

A note on nomenclature: The IUPAC name is unambiguous. Commercial suppliers may occasionally list aliases, but referencing the CAS number is the most reliable method for procurement and database searches.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a two-step process starting from a suitably substituted anthranilic acid derivative. The general workflow involves the formation of the quinazolinedione ring system followed by a chlorination step.

Diagram: Synthetic Workflow

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. This compound - CAS:959237-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 959237-34-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2,4-Dichloro-7-iodoquinazoline: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4-Dichloro-7-iodoquinazoline, a key heterocyclic intermediate in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's core physicochemical properties, outlines robust synthetic and reactive methodologies, and explores its strategic application in the development of targeted therapeutics. The narrative emphasizes the causal relationships behind experimental choices, ensuring both scientific accuracy and practical, field-proven insights.

Executive Summary: A Versatile Scaffold for Targeted Therapy

This compound is a trifunctionalized heterocyclic compound of significant interest in the field of pharmaceutical sciences. Its quinazoline core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, coupled with an iodine atom at the C7 position, provides three distinct points for chemical modification. This "tri-handle" structure allows for the sequential and selective introduction of various substituents, making it an exceptionally valuable building block for constructing complex molecular architectures with high biological potency and specificity. This guide will illuminate the path from its fundamental properties to its application in creating next-generation targeted therapies.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is foundational to its successful application in synthesis and drug design. This compound is typically a colorless to light yellow crystalline solid under standard conditions.[1] Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂IN₂ | [1][2][3] |

| Molecular Weight | 324.93 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow crystal | [1] |

| Melting Point | ~180-183 °C | [1] |

| Boiling Point | 279.2 °C at 760 mmHg | [2][5] |

| Density | 2.083 g/cm³ | [1][5] |

| Flash Point | 122.7 °C | [1][5] |

| Solubility | Soluble in dichloromethane and chloroform; sparingly soluble in water. | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][2] |

The structural formula, C₈H₃Cl₂IN₂, reveals a bicyclic aromatic system composed of a pyrimidine ring fused to a benzene ring. The key to its utility lies in the differential reactivity of its substituents, which will be explored in the chemical properties section.

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is not commonly detailed as a standalone procedure in literature but can be reliably achieved through a well-established two-step sequence analogous to the synthesis of other substituted 2,4-dichloroquinazolines.[6][7] The process begins with the formation of the quinazoline-2,4-dione core, followed by a chlorination reaction.

Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

The foundational precursor is synthesized from the corresponding anthranilic acid derivative. The choice of 2-amino-4-iodobenzoic acid is critical as it positions the iodine atom at the correct location on the final quinazoline ring.

Experimental Protocol:

-

Reaction Setup: To a suspension of 2-amino-4-iodobenzoic acid in water, add acetic acid.

-

Urea Formation: Add a solution of sodium cyanate (NaOCN) dropwise while stirring vigorously. The cyanate reacts with the primary amine to form an in situ urea derivative.

-

Cyclization: Add sodium hydroxide (NaOH) in portions to the reaction mixture. The basic conditions promote an intramolecular nucleophilic cyclization, forming the heterocyclic quinazoline-2,4-dione ring system.

-

Workup: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Purification: The resulting precipitate, 7-iodoquinazoline-2,4(1H,3H)-dione, can be collected by filtration, washed with water, and dried. It is often of sufficient purity for the subsequent step.

Step 2: Chlorination to this compound

The conversion of the dione to the dichloride is a critical activation step. This is achieved using a strong chlorinating agent, which replaces the hydroxyl groups of the tautomeric enol form of the dione with chlorine atoms.

Experimental Protocol:

-

Reaction Setup: A mixture of 7-iodoquinazoline-2,4(1H,3H)-dione, a high-boiling tertiary amine catalyst such as N,N-diethylaniline, and phosphorus oxychloride (POCl₃) is prepared. POCl₃ serves as both the chlorinating agent and the solvent.

-

Reaction: The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS). The tertiary amine acts as a base to facilitate the reaction.

-

Workup: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then poured into a mixture of ice and water, causing the product to precipitate.

-

Purification: The crude this compound is collected by filtration, washed thoroughly with water, and vacuum-dried. Further purification can be achieved by recrystallization from a suitable solvent like acetone or by column chromatography.[6]

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound stems from the distinct reactivity of its three halogen substituents. This allows for a programmed, stepwise elaboration of the scaffold, a cornerstone of modern drug discovery. The chlorine at C4 is significantly more reactive towards nucleophiles than the chlorine at C2, and the iodine at C7 is primed for metal-catalyzed cross-coupling reactions.

Selective Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinazoline ring system activates the C2 and C4 positions for nucleophilic aromatic substitution.

-

C4 Position: The C4 chlorine is the most labile and reacts readily with a wide range of nucleophiles (amines, alcohols, thiols) at or slightly above room temperature. This selectivity is the linchpin for building libraries of potential drug candidates.

-

C2 Position: The C2 chlorine is less reactive and typically requires more forcing conditions (higher temperatures) to undergo substitution. This differential reactivity allows for sequential functionalization.

Caption: Selective substitution workflow at C4 and C2 positions.

This predictable reactivity is heavily exploited in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, where an aniline derivative is first installed at the C4 position.[8]

Metal-Catalyzed Cross-Coupling at C7

The carbon-iodine bond at the C7 position is an ideal handle for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are generally compatible with the quinazoline core and allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Example Application: Suzuki Coupling

A typical Suzuki coupling protocol would involve reacting the 4-substituted-2-chloro-7-iodoquinazoline intermediate with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This enables the introduction of diverse aryl or heteroaryl groups at the C7 position, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.

The combination of selective SₙAr and cross-coupling reactions makes this scaffold a powerful tool for developing dual inhibitors, such as those targeting both EGFR and other kinases.[8][9]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[4][5]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4][5] If dust formation is likely, use a full-face respirator.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[5] Use non-sparking tools to prevent ignition.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[1]

-

First Aid:

-

Inhalation: Move the victim to fresh air.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[4]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[4]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that offers a blueprint for the efficient and modular synthesis of complex, biologically active molecules. Its predictable, tiered reactivity at the C2, C4, and C7 positions provides medicinal chemists with precise control over molecular design. By mastering the synthesis and reactivity of this versatile building block, researchers are well-equipped to accelerate the discovery and development of novel targeted therapies for cancer and other diseases.

References

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound - CAS:959237-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 8. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis Protocol for 2,4-Dichloro-7-iodoquinazoline: An Essential Intermediate in Pharmaceutical Research

<c> <s>

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2,4-dichloro-7-iodoquinazoline, a key building block in the development of various therapeutic agents. The synthesis commences with the cyclization of 2-amino-4-iodobenzoic acid to form 7-iodoquinazoline-2,4(1H,3H)-dione, which is subsequently chlorinated to yield the target compound. This guide offers a detailed experimental procedure, mechanistic insights, safety precautions, and data presentation to assist researchers in the reliable and efficient production of this important intermediate.

Introduction: The Significance of this compound

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3][4] The 2,4-dichloroquinazoline framework, in particular, serves as a versatile precursor for the synthesis of a wide range of pharmaceutical agents, including T-cell inhibitors, adenosine A2a receptor inhibitors, and HIV-1 inhibitors.[1] The introduction of an iodine atom at the 7-position further enhances the synthetic utility of this scaffold, allowing for subsequent cross-coupling reactions to introduce additional molecular complexity. This makes this compound a highly valuable intermediate for drug discovery and development programs.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved through a robust two-step process. The overall transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Step 1: Cyclization of 2-Amino-4-iodobenzoic Acid

The initial step involves the reaction of 2-amino-4-iodobenzoic acid with sodium cyanate (NaOCN) in an aqueous medium. This reaction proceeds through the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization upon acidification to yield 7-iodoquinazoline-2,4(1H,3H)-dione.[5][6] This method is a common and efficient way to construct the quinazoline-2,4(1H,3H)-dione core.[6][7][8]

Step 2: Chlorination of 7-Iodoquinazoline-2,4(1H,3H)-dione

The second step is the chlorination of the synthesized dione using phosphorus oxychloride (POCl₃).[9][10][11] This reaction converts the hydroxyl groups of the tautomeric form of the dione into chlorine atoms, yielding the final product, this compound. The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diethylaniline, which facilitates the reaction.[3][12] The mechanism is believed to involve the initial phosphorylation of the hydroxyl groups, followed by nucleophilic substitution by chloride ions.[9][13]

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-4-iodobenzoic acid | ≥98% | Commercially Available |

| Sodium cyanate (NaOCN) | ≥96% | Commercially Available |

| Hydrochloric acid (HCl) | 37% | Commercially Available |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |

| N,N-Diethylaniline | ≥99% | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

3.2. Step-by-Step Synthesis

Caption: Detailed experimental workflow for the two-step synthesis.

Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

-

In a suitable reaction vessel, suspend 2-amino-4-iodobenzoic acid (1.0 eq) in water.

-

While stirring vigorously, add a solution of sodium cyanate (2.5 eq) in water dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Carefully add concentrated hydrochloric acid dropwise to the reaction mixture until the pH reaches approximately 4. Be cautious as foaming may occur.

-

Collect the resulting precipitate by filtration.

-

Wash the solid thoroughly with water.

-

Air-dry the collected solid to obtain 7-iodoquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, combine 7-iodoquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.01 eq), and phosphorus oxychloride (excess, serves as both reagent and solvent).

-

Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by TLC). A typical reaction time is overnight.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Carefully pour the residue into a beaker containing a mixture of ice and water with stirring.

-

Collect the precipitate by filtration.

-

Wash the solid with water.

-

Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent like acetone if necessary.[3]

Quantitative Data Summary

| Parameter | Step 1 | Step 2 |

| Starting Material | 2-Amino-4-iodobenzoic acid | 7-Iodoquinazoline-2,4(1H,3H)-dione |

| Key Reagents | Sodium cyanate, HCl | Phosphorus oxychloride, N,N-Diethylaniline |

| Solvent | Water | Phosphorus oxychloride |

| Reaction Temperature | Room Temperature | Reflux |

| Reaction Time | ~30 minutes | Overnight |

| Typical Yield | ~80-85% | ~90-95% |

| Product Purity | Used directly | >95% (can be recrystallized) |

Safety Precautions

Working with the reagents in this protocol requires strict adherence to safety guidelines.

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[14][15] It is fatal if inhaled and causes severe skin burns and eye damage.[14]

-

Always handle POCl₃ in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles with a face shield.[14][16]

-

Ensure an emergency shower and eyewash station are readily accessible.[16]

-

Quench any residual POCl₃ carefully with a non-reactive solvent before workup. The reaction with water is exothermic and produces toxic fumes.[15]

-

-

Hydrochloric Acid (HCl) is corrosive and can cause severe burns. Handle with appropriate PPE.

-

N,N-Diethylaniline is toxic and should be handled with care in a fume hood.

-

General Precautions: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.[14]

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and high-yielding method for the preparation of this compound. By following the outlined procedures and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for application in various drug discovery and development projects. The versatility of the chloro and iodo functional groups allows for a wide range of subsequent chemical transformations, making this a cornerstone molecule in the synthesis of novel quinazoline-based compounds.

References

- 1. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. benchchem.com [benchchem.com]

- 14. opcw.org [opcw.org]

- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. nj.gov [nj.gov]

Nucleophilic substitution reactions of 2,4-Dichloro-7-iodoquinazoline

An Application Guide to the Sequential Functionalization of 2,4-Dichloro-7-iodoquinazoline

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and drug development, the quinazoline scaffold is a "privileged structure," a framework that consistently yields ligands for a diverse array of biological targets.[1][2] Its derivatives have been successfully developed into approved drugs for treating cancer and hypertension, among other conditions.[3] The this compound molecule is a particularly powerful and versatile starting material. It is engineered for sequential and regioselective chemical modification at three distinct positions, offering a robust platform for constructing complex molecular architectures and rapidly generating libraries of potential drug candidates.[4]

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will dissect the underlying principles that govern its reactivity, provide field-proven protocols for selective functionalization, and discuss subsequent modifications of the iodine handle. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Part 1: The Principles of Regioselective Substitution

The reactivity of this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, accentuated by the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms, makes the molecule susceptible to attack by nucleophiles.[5] The central challenge and opportunity lie in controlling which chlorine atom is replaced.

Causality of C4-Position Selectivity

Experimental data and computational studies consistently show that the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[1][6][7] This pronounced regioselectivity can be attributed to two primary factors:

-

Electronic Activation: Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[1][2] This indicates that the C4 position is more electrophilic and thus the preferred site for initial nucleophilic attack.

-

Intermediate Stability: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[8][9] Nucleophilic attack at C4 results in a Meisenheimer complex where the negative charge is more effectively delocalized and stabilized by the adjacent nitrogen atom (N3) and the fused benzene ring. This leads to a lower activation energy for the C4 substitution pathway compared to the C2 pathway.[1]

Consequently, by employing mild reaction conditions (e.g., room temperature or gentle heating), the substitution can be kinetically controlled to occur almost exclusively at the C4 position. The substitution at the less reactive C2 position requires significantly harsher conditions, such as higher temperatures or microwave irradiation, and is typically performed after the C4 position has been functionalized.[7][10]

Caption: The two-step addition-elimination mechanism of SNAr.

Part 2: Experimental Protocols for Sequential Amination

The following protocols provide a validated framework for the stepwise amination of the quinazoline core. These procedures are robust starting points and can be adapted for a wide range of amine nucleophiles.

Protocol A: Selective Monosubstitution at the C4 Position

This protocol details the synthesis of 2-chloro-4-amino-7-iodoquinazoline derivatives under mild conditions that ensure high regioselectivity for the C4 position.

Workflow Diagram: C4-Selective Amination

Caption: Step-by-step workflow for selective C4 amination.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

-

Solvent Addition: Add a suitable anhydrous solvent such as Tetrahydrofuran (THF), 1,4-Dioxane, or Isopropanol (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.

-

Base Addition: Add an organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5–2.0 equivalents). The base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.

-

Nucleophile Addition: Slowly add the desired primary or secondary amine (1.0–1.1 equivalents) to the stirred solution at room temperature.

-

Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).[1][11]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction with water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-chloro-4-amino-7-iodoquinazoline product.

Protocol B: Disubstitution via Subsequent C2 Amination

This protocol describes the functionalization of the C2 position, starting from the product obtained in Protocol A. Harsher conditions are required to overcome the reduced reactivity of the C2-chloro substituent.

Workflow Diagram: C2-Substitution

Caption: Step-by-step workflow for the harsher C2 amination.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a sealed microwave vial or a suitable pressure vessel, combine the 2-chloro-4-amino-7-iodoquinazoline derivative (1.0 equivalent) and the second amine nucleophile. The amine is often used in large excess (e.g., 10 equivalents) and can sometimes serve as the solvent.[11]

-

Solvent: If required, add a high-boiling point solvent like toluene.

-

Reaction Execution: Seal the vessel and heat the mixture to a high temperature (130–185 °C).[11] Microwave irradiation is highly effective for this step, often reducing reaction times to 30-60 minutes.[7] Monitor the reaction for the disappearance of the starting material.

-

Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to Protocol A, involving extraction and chromatographic purification to yield the final 2,4-diamino-7-iodoquinazoline.

| Position | Nucleophile | Solvent | Base | Temperature | Outcome |

| C4 | Primary/Secondary Amines | THF, Dioxane, iPrOH | DIPEA, TEA | Room Temp - 80°C | High yield, excellent C4 selectivity[1][7] |

| C2 | Primary/Secondary Amines | Toluene or Neat | Amine (excess) | 130 - 185°C (Microwave) | Good yield of disubstituted product[7][11] |

| Table 1. Summary of typical conditions for selective amination of this compound. |

Part 3: Leveraging the 7-Iodo Group via Cross-Coupling

The 7-iodo substituent is a synthetic handle for introducing further molecular diversity. It is stable under the SNAr conditions described above and is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions.

Protocol C: Sonogashira Cross-Coupling Reaction

This protocol provides a general method for forming a new carbon-carbon bond at the C7 position by coupling the 7-iodoquinazoline with a terminal alkyne.

Sonogashira Catalytic Cycle

Caption: The dual catalytic cycles of the Sonogashira reaction.[12][13]

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2,4-disubstituted-7-iodoquinazoline (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[13]

-

Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., TEA or DIPEA, 3.0 equivalents). Stir the mixture for 5-10 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Execution: Stir the reaction at a temperature between room temperature and 80 °C. The high reactivity of the C-I bond often allows these reactions to proceed efficiently at lower temperatures.[12] Monitor progress by TLC.

-

Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the 7-alkynyl-quinazoline product.

| Coupling Type | Reagents | Catalyst System | Base | Outcome |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TEA, DIPEA | Efficient C-C bond formation[12][14] |

| Suzuki | Boronic Acid/Ester | Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Versatile C-C bond formation[14] |

| Table 2. Common cross-coupling reactions for functionalizing the 7-iodo group. |

Structural Verification

Confirmation of the desired regiochemical outcome is paramount. While 1D ¹H and ¹³C NMR and mass spectrometry are essential for initial characterization, 2D NMR techniques are invaluable for unambiguous structural assignment.[15][16] Specifically, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm C4 substitution by showing a spatial correlation between the N-H proton of the newly introduced amine and the H5 proton on the quinazoline ring.[2]

Conclusion

This compound stands out as a strategically designed building block for complex molecule synthesis. Its predictable and highly regioselective reactivity allows for a controlled, stepwise functionalization pathway: mild conditions target the C4 position, more forceful conditions address the C2 position, and palladium catalysis activates the C7 position. This hierarchical reactivity provides chemists with a powerful and efficient toolkit for navigating chemical space in the pursuit of novel therapeutics and functional materials.

References

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for the Selective Suzuki Coupling of 2,4-Dichloro-7-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Aryl-2,4-dichloroquinazolines

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including kinase inhibitors for cancer therapy.[1] The targeted functionalization of the quinazoline ring system is therefore of paramount importance in drug discovery. The 2,4-dichloro-7-iodoquinazoline molecule is a versatile building block, offering three distinct points for chemical modification. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for a regioselective approach to the synthesis of complex, polysubstituted quinazolines.[2]

This application note provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling reaction at the C7-position of this compound. This transformation is a key step in the synthesis of 7-aryl-2,4-dichloroquinazolines, which are valuable intermediates for the development of novel therapeutics. We will delve into the rationale behind the chosen reaction conditions, provide a detailed experimental protocol, and offer troubleshooting guidance to ensure successful implementation in your research.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be prepared in a two-step sequence from commercially available 2-amino-4-iodobenzoic acid.

Step 1: Synthesis of 7-Iodo-2,4(1H,3H)-quinazolinedione

This step involves the cyclization of 2-amino-4-iodobenzoic acid with a source of urea, such as potassium cyanate.

-

Protocol:

-

To a solution of 2-amino-4-iodobenzoic acid (1.0 eq) in water, add potassium cyanate (1.5 eq).

-

Heat the mixture to 100 °C and stir for 4-6 hours, maintaining the pH between 9-12 by the addition of a suitable base (e.g., NaOH solution).

-

Cool the reaction mixture to room temperature and acidify with HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to afford 7-iodo-2,4(1H,3H)-quinazolinedione.

-

Step 2: Chlorination to this compound

The quinazolinedione is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

-

Protocol:

-

A mixture of 7-iodo-2,4(1H,3H)-quinazolinedione (1.0 eq) and phosphorus oxychloride (10-15 eq) is heated at reflux for 4-6 hours. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried to yield this compound.

-

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Recommended Protocol for the Selective C7-Arylation

This protocol is designed for the selective Suzuki coupling at the C7-iodo position of this compound, leaving the two chloro-substituents intact for subsequent functionalization.

Materials and Reagents:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)

-

Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF and water.

-

Inert gas (Argon or Nitrogen)

Experimental Procedure:

-

To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the palladium catalyst (0.02-0.05 eq).

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to achieve a suitable concentration (typically 0.1 M).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 4 to 16 hours.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel to afford the desired 7-aryl-2,4-dichloroquinazoline.

Rationale for the Selection of Reaction Conditions

The success of the Suzuki coupling is highly dependent on the judicious choice of the catalyst, ligand, base, and solvent system.

-